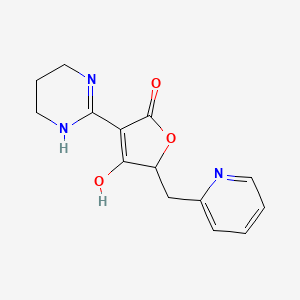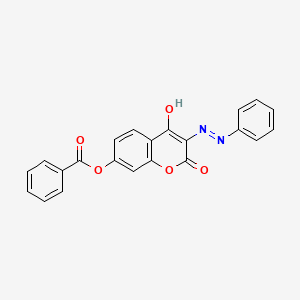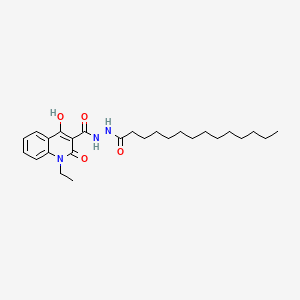
BAY-678
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BAY-678 is a potent, selective, cell-permeable HNE inhibitor. This compound inhibits HNE reversibly with an in vitro IC50 = 20 nM and Ki = 15 nM. this compound has more than 2,000-fold selectivity in a panel of 21 serine proteases, and there is no significant inhibi
Applications De Recherche Scientifique
Bayesian Methods in Scientific Research
BAY-678 has not been directly associated with specific scientific research applications in the papers found. However, there is extensive utilization of Bayesian statistical methods in various scientific fields, which might be relevant for understanding the broader context of such applications. Bayesian statistics are increasingly applied across disciplines due to their ability to adapt to accruing information, potentially enabling more informative and efficient research designs.
Enhancing Interpretation of Non-Significant Results : Bayesian statistics provide a nuanced approach to interpreting non-significant results in research, allowing for a better understanding of data insensitivity and support for theories or practices (Dienes, 2014).
Microarray Experiments in Genomics : Bayesian approaches have been employed in microarray experiments, facilitating the simultaneous measurement and analysis of thousands of gene expressions, crucial in genomic research (Efron et al., 2001).
Clinical Trials in Critical Care Medicine : In critical care medicine, Bayesian methodology supports clinical decision-making and research, integrating both subjective and objective knowledge into trial design and interpretation (Kalil & Sun, 2014).
Bayesian Optimal Design in Experimental Research : Bayesian experimental design facilitates solving complex design problems in research by incorporating prior information and uncertainties with utility functions (Ryan et al., 2016).
Propriétés
Formule moléculaire |
C20H15F3N4O2 |
|---|---|
Poids moléculaire |
400.3612 |
SMILES |
CC(C1=C(C)N(C2=CC=CC(C(F)(F)F)=C2)C(N[C@@H]1C3=CN=C(C#N)C=C3)=O)=O |
Apparence |
Solid powder |
Synonymes |
BAY-678; BAY678; BAY 678.; (R)-5-(5-acetyl-6-methyl-2-oxo-1-(3-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydropyrimidin-4-yl)picolinonitrile |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Benzoyl-3,4-diphenylthieno[2,3-c]pyridazine-5-ol](/img/structure/B1191509.png)
![2-[N-(2-{[1-(2-hydroxyphenyl)ethylidene]amino}cyclohexyl)ethanimidoyl]phenol](/img/structure/B1191512.png)

![N-allyl-N'-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]thiourea](/img/structure/B1191519.png)
![2-Hydroxy-5-nitrobenzaldehyde [4-(3,4-dimethoxyphenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B1191521.png)
![7-allyl-6-hydroxy-3,4-dihydro-2H,8H-pyrimido[2,1-b][1,3]thiazin-8-one](/img/structure/B1191522.png)

![3-bromo-N'-[1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)ethylidene]benzohydrazide](/img/structure/B1191525.png)
![N-[(E)-(3-phenyl-1H-pyrazol-4-yl)methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B1191528.png)